N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine is an organic compound with the chemical formula C32H25N. It is a solid that typically appears as white to pale yellow crystals and is stable at room temperature. This compound is used as an intermediate in organic synthesis and has applications in materials science, such as serving as a precursor for luminescent materials .
Vorbereitungsmethoden
The synthesis of N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine generally involves the reaction of aniline with a substituted vinyl compound. The specific synthetic route and reaction conditions can vary depending on the desired outcome and experimental setup . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It is used in materials science, particularly as a precursor for luminescent materials.
Wirkmechanismus
The mechanism by which N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, making it useful in various applications. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine can be compared with similar compounds such as:
N,N-diphenyl-4-(1,2,2-triphenylethenyl)aniline: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
4,4′-Bis(1,2,2-triphenylethenyl)biphenyl: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties that are valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C39H29N |
---|---|
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine |
InChI |
InChI=1S/C39H29N/c1-5-13-33(14-6-1)38(34-15-7-2-8-16-34)39(35-17-9-3-10-18-35)36-27-25-32(26-28-36)31-23-21-30(22-24-31)29-40-37-19-11-4-12-20-37/h1-29H |
InChI-Schlüssel |
SJUXZGIMOOPKPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=NC5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.